molecular formula C21H18FN3O5S B11384017 Ethyl 5-acetyl-2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Cat. No.: B11384017
M. Wt: 443.4 g/mol
InChI Key: DVARSNGEPIFOPN-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a multifaceted structure It contains several functional groups, including an ethyl ester, an acetyl group, a fluorophenyl group, a dihydropyridazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the acetyl and ethyl ester groups. The dihydropyridazine ring is then synthesized and attached to the thiophene ring. Finally, the fluorophenyl group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other oxidized groups into alcohols or other reduced forms.

    Substitution: The fluorophenyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in various derivatives with modified functional groups.

Scientific Research Applications

ETHYL 5-ACETYL-2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the interactions between different functional groups and biological molecules.

    Medicine: The compound’s potential medicinal properties are of interest for developing new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets in biological systems. The compound’s various functional groups allow it to bind to different enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-ACETYL-2-[1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    ETHYL 5-ACETYL-2-[1-(4-BROMOPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of ETHYL 5-ACETYL-2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18FN3O5S

Molecular Weight

443.4 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[1-(4-fluorophenyl)-4-oxopyridazine-3-carbonyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H18FN3O5S/c1-4-30-21(29)16-11(2)18(12(3)26)31-20(16)23-19(28)17-15(27)9-10-25(24-17)14-7-5-13(22)6-8-14/h5-10H,4H2,1-3H3,(H,23,28)

InChI Key

DVARSNGEPIFOPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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